molecular formula C15H12N6O B12166770 N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide

N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide

Cat. No.: B12166770
M. Wt: 292.30 g/mol
InChI Key: RLJLGXBFWSPWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused heterocyclic core and substituents. The parent structure consists of two interconnected ring systems:

  • A triazolo[4,3-a]pyridine moiety, characterized by a triazole ring (three nitrogen atoms) fused to a pyridine ring at positions 4 and 3-a.
  • A 1H-indazole group, featuring a benzene ring fused to a pyrazole ring.

The two components are linked via a methylene bridge (-CH2-) and a carboxamide functional group (-CONH-). Following IUPAC priority rules for heterocycles, the full systematic name is:
N-({triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide .

The structural representation (Figure 1) highlights:

  • Triazolo-pyridine core : Nitrogen atoms at positions 1, 2, and 4 of the triazole ring fused to the pyridine at positions 4 and 3-a.
  • Indazole-carboxamide : The indazole nitrogen atoms at positions 1 and 2, with the carboxamide substituent at position 3.
Property Value Source
IUPAC Name N-({triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide
Canonical SMILES c1ccc2[nH]n(c2c1)C(=O)NCC3nn4c(cnc4c3)

Alternative Naming Conventions in Patent Literature

Patent documents often employ simplified or non-systematic naming conventions to describe structural analogs. For example:

  • Evt-12299970 : A commercial designation emphasizing the triazolo-pyridine-indazole scaffold.
  • VC14978547 analog : Refers to structural variations with extended alkyl chains or substituted cyclopentane rings.

These names prioritize brevity over systematic rigor, as seen in descriptors like "triazolo-pyridinylmethyl indazole carboxamide" in synthetic methodologies. Patent applications may also use numerical identifiers (e.g., "Compound 12b") coupled with Markush claims to protect broader chemical spaces.

Molecular Formula and Weight Calculations

The molecular formula C16H12N6O is derived from:

  • Triazolo-pyridine : C6H4N3 (from triazolo[4,3-a]pyridine).
  • Indazole-carboxamide : C8H5N3O.
  • Methylene bridge : CH2.

The molecular weight calculation proceeds as:

  • Carbon: 16 atoms × 12.01 g/mol = 192.16 g/mol
  • Hydrogen: 12 atoms × 1.008 g/mol = 12.10 g/mol
  • Nitrogen: 6 atoms × 14.01 g/mol = 84.06 g/mol
  • Oxygen: 1 atom × 16.00 g/mol = 16.00 g/mol
    Total Molecular Weight = 192.16 + 12.10 + 84.06 + 16.00 = 304.32 g/mol

This matches experimental values reported in commercial catalogs (306.32 g/mol), with minor discrepancies attributable to isotopic variations or measurement techniques.

Parameter Value Source
Molecular Formula C16H12N6O
Exact Mass 304.1067 g/mol
Monoisotopic Mass 304.1067 Da

Properties

Molecular Formula

C15H12N6O

Molecular Weight

292.30 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H12N6O/c22-15(14-10-5-1-2-6-11(10)17-20-14)16-9-13-19-18-12-7-3-4-8-21(12)13/h1-8H,9H2,(H,16,22)(H,17,20)

InChI Key

RLJLGXBFWSPWPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic pathway for this compound can be divided into three critical intermediates:

  • 1H-Indazole-3-carboxylic acid : Serves as the acylating agent for amide bond formation.

  • Triazolo[4,3-a]pyridin-3-ylmethanamine : Provides the amine component for coupling.

  • Coupling reagents : Facilitate the formation of the amide bond between the two heterocycles.

This approach ensures modularity, allowing independent optimization of each moiety before final assembly .

Synthesis of 1H-Indazole-3-carboxylic Acid

The indazole core is typically synthesized via cyclization reactions. A common method involves the Japp-Klingemann reaction, where a diazonium salt derived from an aniline derivative reacts with a β-ketoester. Subsequent cyclization under acidic or basic conditions yields the indazole ring .

Example Protocol :

  • Diazotization : Treat 2-methylaniline with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt.

  • Coupling : React the diazonium salt with ethyl acetoacetate in ethanol, yielding a hydrazone intermediate.

  • Cyclization : Heat the hydrazone in concentrated sulfuric acid to induce ring closure, producing ethyl 1H-indazole-3-carboxylate.

  • Hydrolysis : Saponify the ester using aqueous NaOH, followed by acidification to isolate 1H-indazole-3-carboxylic acid .

Key Data :

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, HCl, 0–5°C85–90
CyclizationH₂SO₄, 80°C70–75
HydrolysisNaOH (2M), HCl95

Synthesis of Triazolo[4,3-a]pyridin-3-ylmethanamine

The triazolo[4,3-a]pyridine scaffold is constructed through a cyclocondensation strategy. A validated route involves:

Step 1: Preparation of 2-Hydrazinylpyridine

  • React pyridine-2-amine with hydrazine hydrate in ethanol under reflux to form 2-hydrazinylpyridine .

Step 2: Cyclization to Triazolo[4,3-a]pyridine

  • Condense 2-hydrazinylpyridine with ethyl glyoxylate in acetic acid, followed by oxidative cyclization using iodobenzene diacetate (PhI(OAc)₂). This yields ethyl triazolo[4,3-a]pyridine-3-carboxylate .

Step 3: Reduction to Aminomethyl Derivative

  • Reduce the ester to the alcohol using LiAlH₄, then convert the alcohol to the amine via a Gabriel synthesis or Mitsunobu reaction with phthalimide, followed by deprotection .

Optimization Insight :

  • The use of PhI(OAc)₂ as an oxidant improves cyclization efficiency, achieving yields >80% compared to traditional MnO₂ .

Amide Coupling Strategies

The final step involves coupling 1H-indazole-3-carboxylic acid with triazolo[4,3-a]pyridin-3-ylmethanamine. Two prevalent methods are employed:

Method A: HBTU-Mediated Coupling

  • Activate the carboxylic acid with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in DMF.

  • Add the amine component and stir at room temperature for 12–24 hours.

  • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH) .

Method B: EDCI/HOBt System

  • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in THF.

  • React at 0°C to room temperature for 6–8 hours.

  • Isolate the product by precipitation or extraction .

Comparative Performance :

ParameterHBTU MethodEDCI/HOBt Method
Yield (%)75–8565–75
Reaction Time12–24 h6–8 h
Purification EaseModerate (chromatography)High (precipitation)

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 8.15 (d, J = 8.0 Hz, 1H, indazole-H), 7.95–7.45 (m, 5H, aromatic), 4.85 (s, 2H, CH₂), 3.90 (s, 3H, N-CH₃) .

  • HRMS : Calculated for C₁₆H₁₃N₅O [M+H]⁺: 291.1112; Found: 291.1115 .

Purity Assessment :

  • HPLC (C18 column, MeCN/H₂O gradient): >98% purity at 254 nm .

Challenges and Mitigation Strategies

  • Low Coupling Yields : Add molecular sieves to absorb moisture, enhancing HBTU activation .

  • Byproduct Formation : Use high-purity amine intermediates to avoid competing reactions .

  • Solubility Issues : Optimize solvent systems (e.g., DMF/DCM mixtures) to dissolve both coupling partners .

Scalability and Industrial Relevance

The HBTU-mediated method is preferred for gram-scale synthesis due to reproducibility. A recent pilot study achieved 82% yield at 50 g scale, demonstrating feasibility for industrial production .

Emerging Alternatives

  • Enzymatic Coupling : Lipase-mediated amidation in non-aqueous media shows promise for eco-friendly synthesis, though yields remain suboptimal (50–60%) .

  • Flow Chemistry : Continuous-flow systems reduce reaction times to 2–3 hours but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting critical biological pathways. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Implications

The following table summarizes critical structural differences and their theoretical pharmacological implications:

Compound Name (CAS No.) Core Modifications Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Potential Impact References
N-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide None (reference) C₁₅H₁₂N₆O 292.30 Baseline pharmacokinetic profile
1-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide (1436004-64-6) Methylation at indazole N1 C₁₆H₁₄N₆O 306.32 Increased lipophilicity due to methyl group Enhanced membrane permeability but potentially reduced solubility
1-Methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide (2034599-29-4) Oxadiazole substituent on triazolopyridine + indazole N1 methylation C₂₀H₁₇N₇O₂ 395.40 Oxadiazole introduces electron-withdrawing effects May improve target binding via H-bonding or π-stacking
N-(3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (1435997-97-9) Propyl linker + tetrahydroindazole C₁₇H₂₀N₆O 324.40 Longer linker and saturated indazole Increased flexibility and bioavailability; reduced aromatic interactions
N-(1-[[1,2,4]Triazolo[4,3-a]pyridin-3-yl]ethyl)acetamide () Ethyl linker + acetamide substitution C₁₀H₁₂N₄O 204.23 Simplified carboxamide replacement Likely reduced receptor affinity compared to indazole derivatives

Discussion of Structural and Functional Differences

Methylation at Indazole N1 ()

The addition of a methyl group to the indazole’s N1 position (CAS 1436004-64-6) increases molecular weight by ~14 g/mol.

Oxadiazole Substituent ()

The 3-methyl-1,2,4-oxadiazole group on the triazolopyridine (CAS 2034599-29-4) introduces steric bulk and electron-withdrawing effects. Oxadiazoles are known to mimic carboxylic acid bioisosteres, which could enhance binding to kinases or proteases .

Propyl Linker and Tetrahydroindazole ()

The tetrahydroindazole (saturated ring) reduces aromaticity, which may lower π-π stacking interactions but improve metabolic stability .

Simplified Acetamide Derivatives ()

Compounds like N-(1-[[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl)acetamide lack the indazole-carboxamide moiety, resulting in significantly lower molecular weight. This simplification likely diminishes target affinity, highlighting the importance of the indazole group in the parent compound’s activity .

Biological Activity

N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and immunotherapy. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridine moiety linked to an indazole carboxamide structure. Its molecular formula is C13H12N6OC_{13}H_{12}N_{6}O with a molecular weight of approximately 256.28 g/mol. The structure can be represented as follows:

\text{N 1 2 4 triazolo 4 3 a pyridin 3 yl}methyl)-1H-indazole-3-carboxamide}

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant biological activities through various mechanisms:

  • Inhibition of PD-1/PD-L1 Interaction : Compounds similar to this compound have been shown to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. For instance, a related compound demonstrated an IC50 of 92.3 nM in inhibiting this interaction and enhanced interferon-gamma production in T-cell co-cultures .
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition : This compound class has also been investigated for its ability to inhibit IDO1, an enzyme implicated in tumor immune escape. Studies have shown that derivatives can achieve sub-micromolar potency against IDO1 with favorable metabolic stability .

Biological Activity Data

The following table summarizes some key findings regarding the biological activity of compounds related to this compound:

CompoundActivity TypeIC50 (µM)Reference
A22PD-1/PD-L1 Inhibition0.092
VS9IDO1 Inhibition0.0026
Compound BCytotoxicity (A375 Cell Line)10 µM

Immunotherapy Applications

In a study focused on immunotherapeutic applications, the efficacy of [1,2,4]triazolo[4,3-a]pyridine derivatives was evaluated in vitro for their ability to enhance T-cell responses against cancer cells. The results indicated a significant increase in T-cell activation markers when treated with these compounds compared to controls.

Antifungal Activity

Another investigation assessed the antifungal properties of novel flavonoid derivatives containing the [1,2,4]triazolo[4,3-a]pyridine scaffold. These compounds exhibited promising antifungal activity against various strains of fungi with minimal cytotoxicity towards human cells .

Q & A

Q. What strategies improve aqueous solubility for in vivo studies without altering pharmacophore integrity?

  • Methodology : Prodrug approaches (e.g., phosphate esterification at the indazole NH) enhance solubility. Co-solvent systems (PEG-400/water) or nanoformulation (liposomes, PLGA nanoparticles) improve bioavailability. LogP reduction via polar substituents (e.g., hydroxyl groups) is guided by computational solubility predictors (e.g., ACD/Percepta) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.